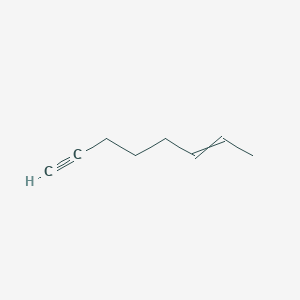

Oct-6-en-1-yne

Description

Properties

IUPAC Name |

oct-6-en-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,4,6H,5,7-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBLMPGTCGTXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00797706 | |

| Record name | Oct-6-en-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00797706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66927-83-1 | |

| Record name | Oct-6-en-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00797706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkynylation Reactions: Oct-6-en-1-yne can be synthesized through alkynylation reactions, where an alkyne is introduced into a molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkynylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Oct-6-en-1-yne can undergo oxidation reactions to form various oxygenated products.

Substitution: Nucleophilic substitution reactions can occur at the triple bond, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), ozone (O3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Sodium amide (NaNH2), alkyl halides

Major Products Formed:

Oxidation: Carboxylic acids, ketones, aldehydes

Reduction: Alkenes, alkanes

Substitution: Vinyl halides, alkyl amines

Scientific Research Applications

Chemistry: Oct-6-en-1-yne is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and cycloaddition reactions .

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alkenes .

Industry: this compound is used in the production of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of Oct-6-en-1-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These bonds can undergo addition, substitution, and cycloaddition reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

3,7-Dimethyloct-6-en-1-yn-3-ol ([13] in )

- Structure : Contains a hydroxyl (-OH) group at C3 and methyl substituents at C3 and C5.

- Synthesis : Prepared via coupling of acetylide anions with ketones, followed by acid-catalyzed reactions .

- Applications: Used in the synthesis of terpenoids like β-ionone, highlighting its role in natural product chemistry.

(E)-(2-Methoxydec-8-en-3-yn-2-yl)benzene (S20 in )

- Structure : Incorporates a benzene ring, methoxy (-OCH₃) group, and extended carbon chain (C10).

- Synthesis: Derived from Oct-6-en-1-yne via alkyne deprotonation and subsequent addition to acetophenone .

- Key Differences : The aromatic and methoxy substituents enhance steric bulk and electronic effects, altering reactivity in cross-coupling reactions compared to the simpler this compound.

Propenyl Ether [11] ()

- Structure : Contains an ether linkage (C-O-C) and adjacent alkene.

Comparative Data Table

Research Findings and Mechanistic Insights

- Steric and Electronic Effects : The terminal alkyne in this compound allows for regioselective reactions, whereas bulkier analogs like S20 exhibit reduced reactivity in sterically demanding environments .

- Functional Group Influence: Oxygenated derivatives (e.g., hydroxyl or methoxy groups) enable rearrangements and nucleophilic substitutions, expanding synthetic utility compared to non-functionalized enynes .

- Hydrogenation Selectivity: this compound’s alkene can undergo partial hydrogenation, but full saturation is avoided in the presence of Lindlar catalysts, a strategy also employed in terpenoid synthesis .

Q & A

Q. How can researchers transparently document failed synthetic attempts involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.